molecular formula C10H11NO2 B8590724 Formamide, N-(2-acetylphenyl)-N-methyl- CAS No. 59019-35-1

Formamide, N-(2-acetylphenyl)-N-methyl-

Cat. No. B8590724
M. Wt: 177.20 g/mol
InChI Key: GXHAWMSZNTWXKA-UHFFFAOYSA-N
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Patent
US04997840

Procedure details

A mixture of acetic anhydride (147.2 ml) and formic acid (98%, 100.3 ml) was stirred at 50°-60° for 110 minutes and then cooled to ambient temperature. 2'-(Methylamino)acetophenone (100 g) was added in portions over a period of 30 minutes whilst maintaining the temperature below 30°. The mixture was stirred at ambient temperature for 90 minutes and then cooled to 0°. Water (512 ml) was added over a period of 20 minutes, followed by aqueous sodium hydroxide (specific gravity 1.5, 288 ml) added over a period of 85 minutes whilst maintaining the temperature below 10°. The reaction mixture was transferred to a separating funnel, dichloromethane (200 ml) was added, followed by hydrochloric acid (2M) to pH 9, and the dichloromethane layer separated. The aqueous layer was further extracted with dichloromethane (2×200 ml). The combined dichloromethane extracts were washed with aqueous sodium chloride (6M, 200 ml) and then dried over magnesium sulphate to give a solution of 2'-acetyl-N-methylformanilide.
Quantity
147.2 mL
Type
reactant
Reaction Step One
Quantity
100.3 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
288 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
512 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])C)(=O)C.[CH3:8][NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:16](=O)[CH3:17].[OH-:19].[Na+].Cl>ClCCl.O.C(O)=O>[C:16]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[N:9]([CH3:8])[CH:5]=[O:7])(=[O:19])[CH3:17] |f:2.3|

Inputs

Step One
Name
Quantity
147.2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
100.3 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
CNC1=C(C=CC=C1)C(C)=O
Step Three
Name
Quantity
288 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
512 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at 50°-60° for 110 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature below 30°
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
ADDITION
Type
ADDITION
Details
added over a period of 85 minutes
Duration
85 min
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature below 10°
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a separating funnel
CUSTOM
Type
CUSTOM
Details
the dichloromethane layer separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with dichloromethane (2×200 ml)
WASH
Type
WASH
Details
The combined dichloromethane extracts were washed with aqueous sodium chloride (6M, 200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate

Outcomes

Product
Details
Reaction Time
110 min
Name
Type
product
Smiles
C(C)(=O)C1=C(N(C=O)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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